Chlorthiamid

Übersicht

Beschreibung

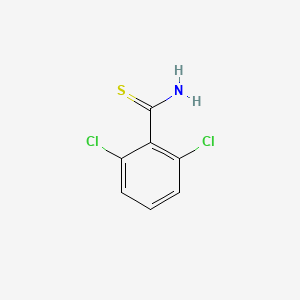

Chlorthiamid, also known as 2,6-dichlorothiobenzamide, is an organic compound with the molecular formula C₇H₅Cl₂NS. It was historically used as a pre-emergence herbicide for non-selective weed control. The compound is highly soluble in water and non-volatile, making it moderately mobile in soil systems . Despite its effectiveness, this compound is now considered obsolete and is no longer widely used .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chlorthiamid can be synthesized through the reaction of 2,6-dichlorobenzoyl chloride with ammonium thiocyanate. The reaction typically occurs in an organic solvent such as acetone or acetonitrile under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistency and quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiobenzamides.

Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiobenzamides.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Herbicidal Properties

Mechanism of Action

Chlorthiamid functions as a systemic herbicide, absorbed by plant roots and leaves. It inhibits cell wall synthesis, which is crucial for germinating seeds. This action makes it effective against a range of weeds including quackgrass and barnyard grass .

Ecotoxicological Studies

Impact on Aquatic Organisms

Recent studies have highlighted the effects of this compound on freshwater fish, particularly Liza Abu. Research demonstrated that exposure to acute and sub-lethal concentrations resulted in significant behavioral changes and histological alterations in gill, liver, and ovary tissues. For instance:

- Acute Exposure : Fish exposed to 5 mg/l showed an operculum movement rate of 174.02 movements/minute over 48 hours, indicating heightened stress levels compared to control groups .

- Histological Changes : Notable damage included necrosis and degeneration in gill tissues, alongside severe alterations in liver structure such as glycogen depletion and cellular hypertrophy .

Soil Interactions

Persistence and Mobility

this compound is characterized by its high solubility in water and moderate mobility in soil systems. It is not persistent, which suggests that under certain conditions, it may leach into groundwater. This property raises concerns regarding its environmental fate and potential contamination of water sources .

Toxicological Insights

Metabolic Activation and Toxicity

Studies indicate that this compound's toxicity is mediated through its metabolic activation to 2,6-dichlorobenzonitrile, which exhibits higher covalent binding affinity in the olfactory mucosa of mice. The involvement of cytochrome P450 enzymes in this process suggests that specific inhibitors can mitigate this compound-induced toxicity .

Case Studies

Wirkmechanismus

Chlorthiamid exerts its herbicidal effects by inhibiting the growth of weeds through disruption of cellular processes. The compound interferes with the synthesis of essential proteins and enzymes, leading to the death of the plant. The exact molecular targets and pathways involved are not fully understood but are believed to involve the inhibition of key metabolic enzymes.

Vergleich Mit ähnlichen Verbindungen

Chlorthiamid is closely related to dichlobenil (2,6-dichlorobenzonitrile). Both compounds are soil-acting herbicides effective against a wide range of broad-leaved and grass weeds . this compound is converted to dichlobenil in soil, making their uses somewhat interchangeable . Other similar compounds include:

Dichlobenil: Used for similar applications but with different metabolic pathways.

2,6-Dichlorobenzamide: Another related compound with similar herbicidal properties.

This compound’s uniqueness lies in its specific chemical structure and the resulting herbicidal activity, which differs slightly from its analogs.

Biologische Aktivität

Chlorthiamid is a herbicide primarily used for weed control in various agricultural settings. Its biological activity is characterized by its interactions with microorganisms and its effects on plant growth and development. This article reviews the biological activity of this compound, focusing on its microbial degradation, toxicity, and environmental impact.

1. Microbial Interactions

This compound exhibits significant interactions with soil microorganisms, particularly bacteria. Research indicates that it can inhibit the growth of certain actinomycetes in starch-casein medium while having minimal effects on other bacterial strains tested .

Key Findings:

- Inhibition of Actinomycetes: this compound and another herbicide, dichlobenil, were shown to inhibit the growth of specific actinomycetes, which are crucial for soil health and nutrient cycling.

- Microbial Degradation: Certain bacteria, such as Arthrobacter and unidentified coryneforms, have been identified as capable of degrading this compound through cometabolism. Metabolites produced during this process include 2,6-dichlorobenzamide and catechol compounds .

2. Toxicological Profile

This compound's toxicity profile reveals its potential hazards to both humans and the environment. The compound is classified under various hazard categories based on its acute toxicity levels.

Toxicity Data:

- Acute Toxicity: The oral LD50 for this compound ranges from 1350 mg/kg to 5000 mg/kg for solids, indicating moderate to high toxicity .

- Environmental Impact: this compound has been noted for its persistence in the environment, raising concerns about its long-term ecological effects. It is categorized as a Class II pesticide (slightly hazardous) based on its acute toxicity levels .

3. Case Studies

Several studies have highlighted the biological activity of this compound in different contexts:

- Glasshouse Studies: Research conducted in glasshouse settings demonstrated the breakdown of this compound in soils planted with crops. The degradation rates varied significantly depending on soil composition and microbial activity .

- Aquatic Toxicity: A study focused on the locomotor activity of fish exposed to this compound revealed significant sensitivity to this herbicide, indicating potential risks to aquatic ecosystems .

4. Degradation Pathways

The degradation pathways of this compound involve microbial metabolism that leads to the formation of various metabolites. These pathways are crucial for understanding how this compound can be effectively managed in agricultural practices.

Proposed Degradation Pathway:

- Initial degradation occurs via enzymatic cleavage of the aromatic ring structure.

- Subsequent metabolic processes lead to the production of less toxic compounds that can be further mineralized by microbial communities .

5. Environmental Fate

This compound's environmental fate is influenced by several factors, including soil type, microbial community composition, and climatic conditions. Its slow degradation rate raises concerns about accumulation in agricultural soils.

Environmental Persistence:

Eigenschaften

IUPAC Name |

2,6-dichlorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NS/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKGSIUWJCAFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | CHLORTHIAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chlorthiamide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorthiamide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041783 | |

| Record name | Chlorthiamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

OFF-WHITE SOLID IN VARIOUS FORMS. | |

| Record name | CHLORTHIAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 21 °C: 0.095 | |

| Record name | CHLORTHIAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: | |

| Record name | CHLORTHIAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1918-13-4 | |

| Record name | Chlorthiamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorthiamid [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorthiamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorthiamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORTHIAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JVN5HGD7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORTHIAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

151-152 °C | |

| Record name | CHLORTHIAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.